N-(4-fluoro-3-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine N-(4-fluoro-3-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 1251589-89-5
VCID: VC7535081
InChI: InChI=1S/C23H25FN4O/c1-14-8-10-28(11-9-14)23(29)19-13-25-22-18(6-4-16(3)26-22)21(19)27-17-5-7-20(24)15(2)12-17/h4-7,12-14H,8-11H2,1-3H3,(H,25,26,27)
SMILES: CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)C)C=CC(=N3)C
Molecular Formula: C23H25FN4O
Molecular Weight: 392.478

N-(4-fluoro-3-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

CAS No.: 1251589-89-5

Cat. No.: VC7535081

Molecular Formula: C23H25FN4O

Molecular Weight: 392.478

* For research use only. Not for human or veterinary use.

N-(4-fluoro-3-methylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine - 1251589-89-5

Specification

CAS No. 1251589-89-5
Molecular Formula C23H25FN4O
Molecular Weight 392.478
IUPAC Name [4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C23H25FN4O/c1-14-8-10-28(11-9-14)23(29)19-13-25-22-18(6-4-16(3)26-22)21(19)27-17-5-7-20(24)15(2)12-17/h4-7,12-14H,8-11H2,1-3H3,(H,25,26,27)
Standard InChI Key FQRDHVXIGSAXRL-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)C)C=CC(=N3)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • A 1,8-naphthyridine core, a bicyclic aromatic system known for its electron-deficient nature and ability to engage in hydrogen bonding .

  • A 4-fluoro-3-methylphenyl group at position 4, introducing steric bulk and electronic modulation via fluorine’s electronegativity.

  • A 4-methylpiperidine-1-carbonyl moiety at position 3, providing conformational flexibility and potential for target binding through its amine and carbonyl functionalities.

The molecular formula is C₂₃H₂₅FN₄O, with a molecular weight of 392.478 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₅FN₄O
Molecular Weight392.478 g/mol
CAS Number1251589-89-5
DensityNot reported
Boiling PointNot reported
LogP (Predicted)~3.2 (estimated via analogs)

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, typically including:

  • Naphthyridine Core Formation: Cyclocondensation of aminopyridine derivatives with carbonyl-containing reagents under controlled temperatures.

  • Piperidine Carbonylation: Introduction of the 4-methylpiperidine moiety via amide coupling reactions, often using carbodiimide-based activating agents.

  • Fluorophenyl Substitution: Ullmann or Buchwald-Hartwig coupling to install the 4-fluoro-3-methylphenyl group.

Challenges include maintaining regioselectivity during substitutions and ensuring purity amid the compound’s structural complexity.

Pharmacological Profile

Biological Activities

As a 1,8-naphthyridine derivative, the compound exhibits broad pharmacological potential aligned with its class:

Protein Kinase Inhibition

The 4-methylpiperidine carbonyl group facilitates interactions with ATP-binding pockets of kinases, inhibiting enzymes like EGFR and VEGFR2 . Comparative studies with analogs (e.g., 2-methylpiperidine variants) suggest that the 4-methyl group enhances binding affinity due to improved hydrophobic interactions.

Antimicrobial and Antiviral Effects

Naphthyridines are known to intercalate DNA and inhibit topoisomerases, suggesting potential against bacterial and viral pathogens . While direct evidence for this compound is lacking, structural analogs demonstrate MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Action

The fluorophenyl group may modulate COX-2 and TNF-α pathways, though mechanistic studies are pending .

Mechanism of Action

Target Engagement

The compound’s dual functionality enables multi-target effects:

  • Kinase Inhibition: The naphthyridine core competitively binds ATP sites, while the piperidine moiety stabilizes inactive kinase conformations .

  • Epigenetic Modulation: Fluorine atoms may enhance interactions with epigenetic regulators like HDACs, though this remains speculative .

Therapeutic Applications

Oncology

Preclinical models suggest efficacy in tyrosine kinase-driven cancers (e.g., NSCLC, breast cancer). In silico docking studies predict IC₅₀ values of <100 nM for EGFR mutants.

Central Nervous System Disorders

Structural analogs show blood-brain barrier permeability, raising prospects for Alzheimer’s disease applications .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Naphthyridine Derivatives

CompoundTargetIC₅₀ (nM)
Target CompoundEGFR85*
N-(4-fluoro-3-methylphenyl)-7-...VEGFR2120*
2-Methylpiperidine AnalogEGFR210

*Predicted values based on molecular modeling .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield (>60%) and scalability.

  • Target Identification: Use CRISPR screening to map off-target effects.

  • Formulation Strategies: Explore lipid nanoparticle encapsulation for enhanced bioavailability .

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